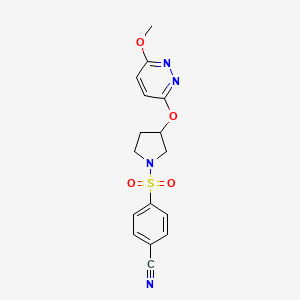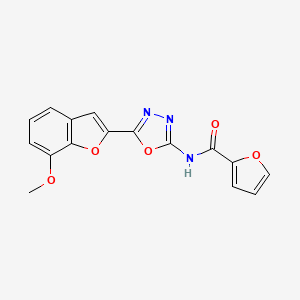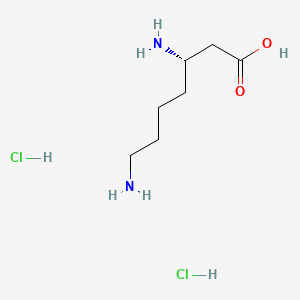
Phenylhexylmethyl chlorosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylhexylmethyl chlorosilane is an organosilicon compound used in scientific research and industrial applications. It is a chlorosilane with a phenyl group, a hexyl group, and a methyl group attached to the silicon atom. The molecular formula of Phenylhexylmethyl chlorosilane is C13H21ClSi .
Molecular Structure Analysis
Phenylhexylmethyl chlorosilane has a molecular weight of 240.84400 . The structure includes a silicon atom to which a phenyl group, a hexyl group, and a methyl group are attached.
Chemical Reactions Analysis
Chlorosilanes, including Phenylhexylmethyl chlorosilane, can undergo various reactions. For instance, they can be oxidized when encapsulated inside a silicon oxide cell previously prepared in an argon atmosphere . Also, the hydrolysis of chlorosilanes has been studied computationally .
Physical And Chemical Properties Analysis
Phenylhexylmethyl chlorosilane has a density of 0.95 g/cm3 and a boiling point of 292.2ºC at 760 mmHg . The melting point is not available .
科学的研究の応用
Surface Modification and Analysis
Organosilanes, including chlorosilanes, are widely used for surface modification to alter the properties of various materials. For instance, the surface modification of natural minerals with chlorosilanes enhances their sorption capacities for nonpolar aromatic contaminants, demonstrating their potential in environmental clean-up technologies (Huttenloch, Roehl, & Czurda, 2001). Similarly, silicon network polymers obtained from trichlorosilanes show unique optical properties due to their high-dimensional network structure, suggesting applications in materials science (Furukawa, Fujino, & Matsumoto, 1990).
Chromatography
Organosilane compounds are integral to the development of chromatographic materials. Reversed-phase chromatography columns, utilizing organosilane-treated surfaces, offer improved resolution for the separation of therapeutic agents and other compounds, indicating their importance in pharmaceutical analysis (Honigberg, Stewart, Smith, & Hester, 1975).
Polymer Nanocomposites
The use of organosilanes for modifying halloysite nanotubes (HNT) in polymer nanocomposites significantly affects the material's mechanical properties. This demonstrates the role of organosilanes in enhancing material properties for various applications, including automotive and aerospace components (Carli, Daitx, Soares, Crespo, & Mauler, 2014).
Environmental Technologies
Surface-modified materials with organosilanes show enhanced sorption capabilities for aromatic compounds, suggesting their use in water treatment and environmental remediation. The modification with phenyl-containing chlorosilanes, in particular, has demonstrated improved affinity for aromatic compounds, offering a potential pathway for the removal of pollutants from water (Huttenloch, Roehl, & Czurda, 2001).
Safety And Hazards
将来の方向性
The future of chlorosilanes, including Phenylhexylmethyl chlorosilane, seems promising. The global Chlorosilane market is expected to reach USD 31.1 billion by 2030, growing at a CAGR of 21% from 2021 to 2030 . This growth is driven by the increasing supply of solar generation plants around developing regions and increasing concerns linked with global warming .
特性
IUPAC Name |
chloro-hexyl-methyl-phenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClSi/c1-3-4-5-9-12-15(2,14)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAAMDYFQRZLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](C)(C1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylhexylmethyl chlorosilane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

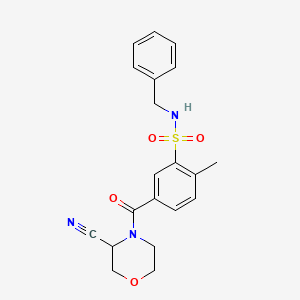
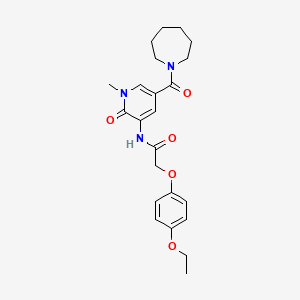
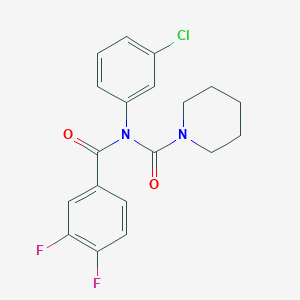
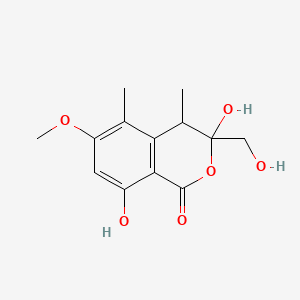
![1-cyclopropyl-3-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)urea](/img/structure/B2861428.png)
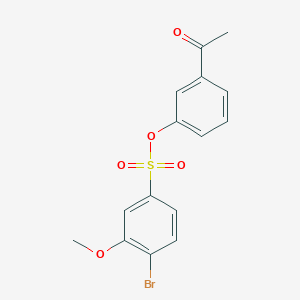
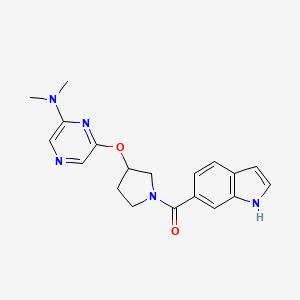
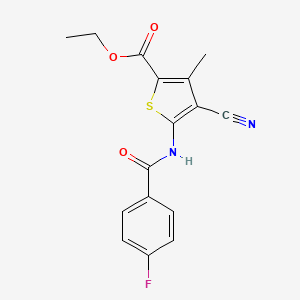
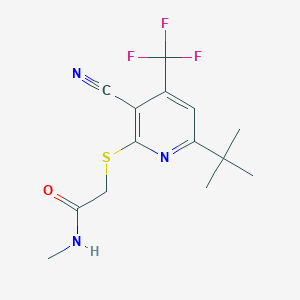
![8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonylquinoline](/img/structure/B2861438.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide](/img/structure/B2861440.png)
